![molecular formula C20H26ClN3OS B3831533 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine](/img/structure/B3831533.png)
4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine
Overview
Description
4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various B-cell malignancies.
Mechanism of Action
4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine works by binding to the active site of BTK and inhibiting its kinase activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. Inhibition of BTK leads to decreased B-cell proliferation, survival, and migration, ultimately resulting in anti-tumor activity.
Biochemical and Physiological Effects:
4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine has also been shown to be highly selective for BTK, with minimal off-target effects. In preclinical studies, 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine has been well-tolerated, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
The main advantage of 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine for lab experiments is its potent and selective inhibition of BTK, which makes it a valuable tool for studying the B-cell receptor signaling pathway. However, one limitation is that 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine is a relatively new compound, and its long-term safety and efficacy in humans are still unknown.
Future Directions
There are several potential future directions for 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine research. One area of interest is the development of combination therapies that include 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine, as preclinical studies have shown that 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine can enhance the anti-tumor activity of other therapies. Another area of interest is the evaluation of 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine in other B-cell malignancies, such as follicular lymphoma and Waldenström macroglobulinemia. Finally, there is interest in exploring the potential of 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine as a therapeutic agent for autoimmune disorders, as BTK plays a role in the pathogenesis of several autoimmune diseases.
Scientific Research Applications
4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine has also been shown to inhibit BTK-mediated signaling pathways, leading to decreased B-cell proliferation, survival, and migration.
properties
IUPAC Name |
4-chloro-2-methylsulfanyl-6-piperidin-1-yl-5-[(4-propoxyphenyl)methyl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3OS/c1-3-13-25-16-9-7-15(8-10-16)14-17-18(21)22-20(26-2)23-19(17)24-11-5-4-6-12-24/h7-10H,3-6,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYKDVVJYOPKMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=C(N=C(N=C2Cl)SC)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methylsulfanyl)-6-(piperidin-1-yl)-5-(4-propoxybenzyl)pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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